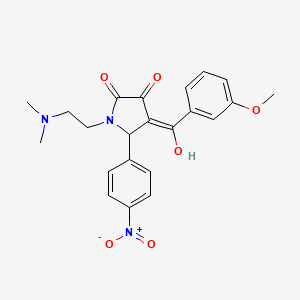

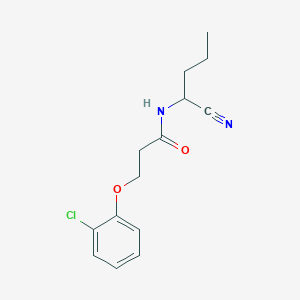

![molecular formula C26H27ClN4O3 B2712090 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone CAS No. 1326936-02-0](/img/structure/B2712090.png)

1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone” is a complex organic compound . It contains a quinoline nucleus, which is present in numerous biological compounds . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of such compounds often involves the use of morpholine derivatives . Morpholine is a common moiety in drug discovery, and its chemical modification can result in improved therapeutic effects .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a quinoline core, a morpholine moiety, and a piperazine ring . The exact structure would depend on the specific synthetic route and the conditions under which the compound was synthesized.

Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to exhibit a wide range of biological activities . They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

科学的研究の応用

Synthesis and Characterization

A significant body of research has focused on the synthesis and characterization of derivatives and complexes involving 1-(4-{4-[6-Chloro-3-(morpholin-4-ylcarbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethanone. Studies have developed efficient methods for synthesizing novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, emphasizing the structural diversity and potential applications of these compounds in various fields, including medicinal chemistry and material science (Bhat et al., 2018). Additionally, research has led to the discovery of new substituted phenylpiperazines through electrochemical synthesis, offering an environmentally friendly and reagent-less method for generating phenylpiperazine derivatives in high yields (Nematollahi & Amani, 2011).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of compounds related to this compound have been explored. Notably, novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2019). Similarly, quinazoline derivatives were synthesized and exhibited significant antifungal and antibacterial activities, further emphasizing the wide-ranging applications of these compounds in addressing infectious diseases (Patel et al., 2007).

Antioxidant and Anti-Diabetic Activities

Research on novel chloroquinoline derivatives has highlighted their promising antioxidant and anti-diabetic properties. These compounds were found to exhibit significant antioxidant activity, potentially offering a new approach to managing high glucose levels and diabetes (Murugavel et al., 2017). Such studies underscore the therapeutic potential of chloroquinoline and related derivatives in chronic disease management.

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative have been demonstrated through both in-vitro and in-vivo models. This compound showed significant inhibition of nitric oxide release in murine macrophage models and exhibited profound peripheral and central analgesic effects in mouse models, suggesting its potential as an effective treatment for inflammation and pain (Aboutabl et al., 2020).

将来の方向性

特性

IUPAC Name |

1-[4-[4-[6-chloro-3-(morpholine-4-carbonyl)quinolin-4-yl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN4O3/c1-18(32)19-2-5-21(6-3-19)29-8-10-30(11-9-29)25-22-16-20(27)4-7-24(22)28-17-23(25)26(33)31-12-14-34-15-13-31/h2-7,16-17H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYLNLNLRAYMQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

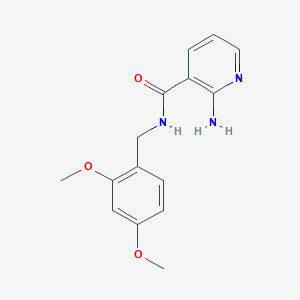

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)

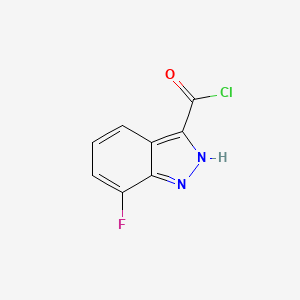

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)

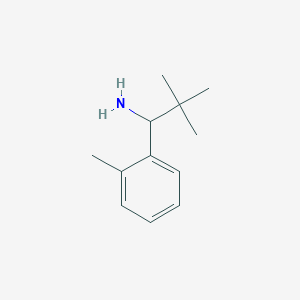

![7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2712016.png)

![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2712021.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712026.png)

![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)

![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)